molecular formula C17H15FN2O4 B11569809 3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole

3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B11569809
M. Wt: 330.31 g/mol
InChI Key: AVEOYOCKQOBKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzohydrazide and 4-fluorobenzyl bromide as the primary starting materials.

    Formation of Hydrazone: The 3,4-dimethoxybenzohydrazide is reacted with an appropriate aldehyde to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.

    Substitution Reaction: The resulting oxadiazole is then subjected to a substitution reaction with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-(3,4-Dimethoxyphenyl)-propionic acid: This compound shares the dimethoxyphenyl group but lacks the oxadiazole ring and fluorophenoxy group.

    3-(4-Fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one: This compound contains the fluorophenyl group but has a different core structure (chromenone) compared to the oxadiazole ring.

    3,4-Dimethoxyphenyl isothiocyanate: This compound contains the dimethoxyphenyl group but has an isothiocyanate functional group instead of the oxadiazole ring.

Properties

Molecular Formula

C17H15FN2O4

Molecular Weight

330.31 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H15FN2O4/c1-21-14-8-3-11(9-15(14)22-2)17-19-16(24-20-17)10-23-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3

InChI Key

AVEOYOCKQOBKCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.